molecular formula C19H16N2O3S B2425647 Methyl 4-(((2-(thiophen-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate CAS No. 2034398-47-3

Methyl 4-(((2-(thiophen-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate

Cat. No. B2425647
CAS RN: 2034398-47-3
M. Wt: 352.41
InChI Key: AIVWBHDVTBLJAT-UHFFFAOYSA-N
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Description

“Methyl 4-(((2-(thiophen-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of such complex organic compounds often involves multiple steps and various reagents. For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to make aminothiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents, is another method .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. X-ray crystallography analyses can provide detailed information about the molecular structure .

Scientific Research Applications

Supramolecular Liquid Crystals : Research on the effect of lateral substitution in the formation of supramolecular liquid crystals through hydrogen-bonding interactions between non-mesomorphic compounds has shown significant insights. Specifically, the study demonstrated how different substituents affect the extent and stability of the induced supramolecular liquid crystal phases, highlighting the role of pyridine-based derivatives in these interactions. These findings contribute to the understanding of mesophase behavior and the potential for developing new materials with tailored properties (Naoum, Fahmi, & Almllal, 2010).

Photophysical Properties : The synthesis and examination of S, N, and Se-modified methyl salicylate derivatives, including methyl 2-hydroxy-4-(pyridin-2-yl)benzoate and its thiophene analogs, have unveiled unique absorption spectra and emission features. These derivatives demonstrate the impact of substituent moieties on photophysical properties, providing valuable insights for the development of materials with specific optical characteristics (Yoon et al., 2019).

Heterocyclic Synthesis : The utility of thiophenylhydrazonoacetates in heterocyclic synthesis has been explored, revealing their potential to yield a variety of derivatives such as pyrazole, isoxazole, and pyrimidine. This research underscores the versatility of thiophenyl compounds in synthesizing complex heterocyclic structures, expanding the toolkit available for chemical synthesis (Mohareb et al., 2004).

Antibacterial Activity : Novel 6-nitro-8-pyridinyl and 6-nitro-8-pyranyl coumarin derivatives synthesized from pyridine analogs have been evaluated for their antibacterial activity. This research provides evidence of the potential of pyridine-based compounds in developing new antibacterial agents, contributing to the fight against microbial resistance (El-Haggar et al., 2015).

properties

IUPAC Name

methyl 4-[(2-thiophen-2-ylpyridin-3-yl)methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-24-19(23)14-8-6-13(7-9-14)18(22)21-12-15-4-2-10-20-17(15)16-5-3-11-25-16/h2-11H,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVWBHDVTBLJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(((2-(thiophen-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate

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